molecular formula C29H22O4 B11121815 Dinaphthalen-1-yl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Dinaphthalen-1-yl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B11121815
M. Wt: 434.5 g/mol
InChI Key: XPWPZXGCDIIACE-UHFFFAOYSA-N
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Description

Dinaphthalen-1-yl bicyclo[22bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride , is a chemical compound with the molecular formula C9H8O3. It is a bicyclic compound containing both naphthalene and norbornene moieties. The structure consists of a seven-membered ring fused to a naphthalene ring, with two carboxylic acid groups.

Preparation Methods

Synthetic Routes::

    Diels-Alder Reaction:

Industrial Production::
  • Industrial production methods typically involve large-scale Diels-Alder reactions using maleic anhydride and norbornene as starting materials.

Chemical Reactions Analysis

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions:

    Hydrolysis: The anhydride can be hydrolyzed to form the corresponding dicarboxylic acid.

    Esterification: Reaction with alcohols yields esters.

    Cycloaddition Reactions: It participates in Diels-Alder reactions with dienes.

    Ring Opening: The anhydride ring can be opened under specific conditions.

Common reagents include:

    Alcohols: (for esterification)

    Water: (for hydrolysis)

    Dienes: (for cycloaddition reactions)

Major products:

  • The hydrolysis product is bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid .
  • Esterification yields various esters.

Scientific Research Applications

Mechanism of Action

  • The exact mechanism of action for this compound is context-dependent and may vary based on its application. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is unique due to its fused bicyclic structure.
  • Similar compounds include:

      Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro: (CAS: 115-28-6)

      Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diethyl ester: (CAS: 58833-30-0)

      Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro: (CAS: 1770-80-5)

Properties

Molecular Formula

C29H22O4

Molecular Weight

434.5 g/mol

IUPAC Name

dinaphthalen-1-yl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C29H22O4/c30-28(32-24-13-5-9-18-7-1-3-11-22(18)24)26-20-15-16-21(17-20)27(26)29(31)33-25-14-6-10-19-8-2-4-12-23(19)25/h1-16,20-21,26-27H,17H2

InChI Key

XPWPZXGCDIIACE-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C(=O)OC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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